molecular formula C6H8ClNS B11775860 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride

5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride

Cat. No.: B11775860
M. Wt: 161.65 g/mol
InChI Key: KREVWSYVKHGBMB-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound is known for its unique structural properties, which make it a valuable building block in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrrole precursor with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of small ubiquitin-like modifier (SUMO) family of proteins, which are involved in various cellular processes, including the regulation of gene expression and protein stability . By inhibiting these proteins, the compound can modulate cellular pathways and exert its biological effects.

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride stands out due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry. Its ability to inhibit SUMO proteins further distinguishes it from other similar compounds .

Biological Activity

5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride is a compound characterized by its unique thieno-pyrrole core structure, which imparts various biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and findings from diverse research studies.

Chemical Structure and Properties

The compound features a fused thieno[2,3-c]pyrrole structure that is known for its distinctive reactivity and biological interactions. The hydrochloride salt form enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Biological Activities

1. Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has shown potential in inhibiting the growth of various microbial strains, making it a candidate for further exploration in treating infections.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Pseudomonas aeruginosa25 μg/mL
Candida albicans12.5 μg/mL

2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer).

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HepG215.0Doxorubicin: 10.0
PC-312.0Doxorubicin: 8.0

The results indicate that the compound possesses moderate to high cytotoxic activity against these cancer cell lines.

3. Mechanism of Action
The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound shows binding affinity to enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are critical in cellular processes.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to apoptosis in cancer cells, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of thieno-pyrrole derivatives:

  • Case Study 1 : A study on a derivative of thieno[2,3-c]pyrrole demonstrated effective inhibition of tumor growth in animal models when administered at varying doses. The results suggested a dose-dependent response with minimal toxicity observed at therapeutic levels.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of thieno-pyrrole derivatives against resistant strains of bacteria. The findings revealed that these compounds could serve as effective alternatives to conventional antibiotics.

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C6H7NS.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H

InChI Key

KREVWSYVKHGBMB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)SC=C2.Cl

Origin of Product

United States

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